molecular formula C14H14N4O8S2 B1214938 Dinsed CAS No. 96-62-8

Dinsed

Cat. No.: B1214938
CAS No.: 96-62-8
M. Wt: 430.4 g/mol
InChI Key: MMDWBZHWHFGVHF-UHFFFAOYSA-N
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Description

DINSED, also known as N,N’-1,2-Ethanediylbis[3-nitrobenzenesulfonamide], is a chemical compound with the molecular formula C14H14N4O8S2. It is characterized by its faintly yellow platelets and has a melting point of 189-191°C. This compound is primarily used as a coccidiostat in veterinary medicine to limit or stop the growth of coccidian parasites in poultry .

Preparation Methods

Synthetic Routes and Reaction Conditions

DINSED can be synthesized through the reaction of ethylenediamine with 3-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the careful addition of ethylenediamine to a solution of 3-nitrobenzenesulfonyl chloride under controlled temperature and stirring conditions. The product is then purified through recrystallization from glacial acetic acid to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

DINSED undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DINSED has a wide range of applications in scientific research:

Mechanism of Action

DINSED exerts its effects by inhibiting the growth and reproduction of coccidian parasites. It targets the enzymes involved in the folic acid synthesis pathway, which is crucial for the survival and proliferation of these parasites. By inhibiting these enzymes, this compound disrupts the production of folic acid, leading to the death of the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DINSED

This compound is unique due to its dual nitrobenzenesulfonamide groups, which provide a broad spectrum of activity against various coccidian species. Its specific mechanism of action targeting the folic acid synthesis pathway makes it highly effective in controlling coccidiosis in poultry .

Properties

IUPAC Name

3-nitro-N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O8S2/c19-17(20)11-3-1-5-13(9-11)27(23,24)15-7-8-16-28(25,26)14-6-2-4-12(10-14)18(21)22/h1-6,9-10,15-16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDWBZHWHFGVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046297
Record name Dinsed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-62-8
Record name Dinsed [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DINSED
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dinsed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINSED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KIO8KEG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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